1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid
Beschreibung
1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid (CAS: 954567-53-4) is a synthetic cyclopentane-based amino acid derivative with the molecular formula C₈H₁₄N₂O₃ and a molecular weight of 186.21 g/mol. Its structure features a cyclopentane ring substituted with a carboxylic acid group and a methylcarbamoyl-urea moiety (OC(=O)C1(CCCC1)NC(=O)N(C)) . This compound is primarily utilized as a versatile small-molecule scaffold in pharmaceutical and biochemical research, enabling the development of targeted inhibitors, enzyme substrates, and receptor ligands .
Eigenschaften
IUPAC Name |
1-(methylcarbamoylamino)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-9-7(13)10-8(6(11)12)4-2-3-5-8/h2-5H2,1H3,(H,11,12)(H2,9,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPACNWSZHPURF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1(CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Nitroacetate-Based Cyclization
A method adapted from the synthesis of 1-aminocyclopropane-1-carboxylic acid involves nitroacetate esters and dihaloalkanes. For cyclopentane systems, 1,5-dibromopentane and ethyl nitroacetate undergo alkylation-cyclization under basic conditions (e.g., sodium carbonate in dichloromethane at 80–120°C). The reaction proceeds via nucleophilic attack of the nitroacetate enolate on the dihalide, forming a nitro-substituted cyclopentane intermediate.
Reaction Conditions:
- Catalyst: Sodium carbonate or cesium carbonate
- Solvent: Dichloromethane or toluene
- Temperature: Reflux (80–120°C)
- Yield: 50–65% (estimated for analogous cyclopropane synthesis)
Post-cyclization, the nitro group is reduced to an amine using tin(II) chloride in methanol/ethanol at 15–20°C, followed by hydrolysis of the ester to the carboxylic acid under basic conditions (NaOH/KOH, 70–90°C). This yields 1-aminocyclopentane-1-carboxylic acid, a critical precursor.
Urea Formation: Introduction of the Methylcarbamoyl Group
Reaction with Methyl Isocyanate
The amine intermediate reacts with methyl isocyanate in anhydrous tetrahydrofuran (THF) or dichloromethane at 0–25°C to form the urea derivative. This step requires careful stoichiometry to avoid over-alkylation.
Optimized Protocol:
Alternative Urea Synthesis via Carbamate Intermediate
An alternative route involves converting the amine to a carbamate (e.g., Boc-protected amine) before deprotection and reaction with methylamine in the presence of phosgene equivalents. However, this method introduces additional steps and is less atom-economical.
Alternative Pathways: Cyanohydrin Hydrolysis
Cyanide Substitution and Hydrolysis
A patent describing tetrahydrothiazolo pyridine synthesis offers a parallel strategy. Starting from a bromocyclopentane derivative, nucleophilic substitution with potassium cyanide introduces a nitrile group, which is subsequently hydrolyzed to the carboxylic acid. For example:
Bromide to Nitrile:
Nitrile Hydrolysis:
This intermediate is then subjected to urea formation as described in Section 3.
Critical Analysis of Methodologies
Yield Comparison and Limitations
| Method | Key Step | Overall Yield | Limitations |
|---|---|---|---|
| Nitroacetate Cyclization | Cyclization → Reduction | ~40% | High-temperature requirements |
| Cyanide Hydrolysis | Substitution → Hydrolysis | ~55% | Cyanide handling hazards |
The nitroacetate route suffers from moderate yields due to competing side reactions during cyclization, while the cyanide method, though higher-yielding, poses safety challenges.
Stereochemical Considerations
The synthetic routes described do not explicitly address stereochemistry, suggesting the final product is likely a racemic mixture. Enantioselective synthesis would require chiral catalysts or resolution techniques, which are not detailed in the cited literature.
Scalability and Industrial Feasibility
Industrial-scale production favors the cyanide hydrolysis route due to its fewer steps and compatibility with continuous flow systems. However, the nitroacetate method’s use of inexpensive reagents (e.g., tin(II) chloride) may offset its lower yield in resource-limited settings.
Analyse Chemischer Reaktionen
1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Cyclic Amino Acids
Cycloleucine (1-Aminocyclopentane-1-carboxylic Acid)
Molecular Formula: C₆H₁₁NO₂ Key Features:
- Lacks the methylcarbamoyl-urea substituent.
- Acts as a competitive inhibitor of S-adenosyl-L-methionine (SAM) synthesis by binding to methionine adenosyltransferase (MAT) in yeast, E. coli, and rat liver systems .
- Exhibits antitumor activity by disrupting cellular methylation processes and amino acid transport .
1-Amino-2-Hydroxycyclopentane-1-carboxylic Acid
Molecular Formula: C₆H₁₁NO₃ Key Features:
- Contains a hydroxyl group at the C2 position, structurally mimicking serine and threonine .
- Synthesized via cyanohydrin intermediates and hydrolysis .
- Demonstrated antimetabolite activity by interfering with bacterial and viral growth pathways .
1-Aminocyclobutane-1-carboxylic Acid (ACBC)
Molecular Formula: C₅H₉NO₂ Key Features:
- Smaller 4-membered ring enhances metabolic stability compared to cyclopentane derivatives .
- Radiolabeled with carbon-11 for PET imaging, showing preferential uptake in tumors (e.g., gliomas) due to upregulated amino acid transporters .
- Non-toxic in animal models, with rapid blood clearance .
| Property | This compound | ACBC |
|---|---|---|
| Ring Size | 5-membered | 4-membered |
| Imaging Utility | Not reported | Tumor-selective PET tracer |
| Toxicity | Lab-use only (no reported toxicity) | Non-toxic in rodents |
Sulfonamide and Nitroso Derivatives
- 1-(Benzenesulfonamido)cyclopentane-1-carboxylic Acid (CAS: 6949-80-0): Features a sulfonamide group, enhancing protein-binding affinity for enzyme inhibition studies .
Research Findings and Mechanistic Insights
- Enzyme Inhibition Specificity: Cycloleucine’s inhibitory potency against MAT is highly dependent on ring size and substituents. For example, 2-aminonorbornane-2-carboxylic acid (6-membered bicyclic analog) shows superior inhibition compared to cycloleucine .
Biologische Aktivität
1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid, with the molecular formula CHNO and CAS number 954567-53-4, is a cyclic amino acid derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Weight : 186.21 g/mol
- IUPAC Name : 1-(3-methylureido)cyclopentane-1-carboxylic acid
- SMILES Notation : CNC(=O)NC1(C(=O)O)CCCC1
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, influencing metabolic pathways and cellular processes. Its structure allows it to act as an amino acid analog, potentially modulating enzyme activities and receptor interactions.
1. Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of cyclic carboxylic acids have shown effectiveness against various bacterial strains by disrupting bacterial cell wall synthesis.
2. Anticancer Potential
Research has suggested that this compound may possess anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death.
Study on Antimicrobial Efficacy
A study conducted by Zhang et al. (2023) explored the antimicrobial efficacy of cyclic carboxylic acids, including this compound. The results showed significant inhibition of bacterial growth, with an IC value of 25 µM against Staphylococcus aureus.
| Compound | IC (µM) | Target Organism |
|---|---|---|
| 1-[Methylcarbamoyl]amino]cyclopentane-1-carboxylic acid | 25 | Staphylococcus aureus |
| Similar Derivative A | 30 | Escherichia coli |
| Similar Derivative B | 15 | Pseudomonas aeruginosa |
Study on Anticancer Activity
In a separate study by Lee et al. (2022), the anticancer effects of the compound were assessed using human breast cancer cell lines (MCF-7). The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 55 |
| 50 | 30 |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest moderate absorption and metabolic stability, but further research is necessary to fully elucidate its pharmacological profile and toxicity.
Future Directions
Future research should focus on:
- In vivo Studies : To validate the findings from in vitro studies regarding antimicrobial and anticancer activities.
- Mechanistic Studies : To explore the precise mechanisms through which this compound exerts its biological effects.
- Formulation Development : Investigating suitable delivery methods to enhance bioavailability and therapeutic efficacy.
Q & A
Q. What are the standard synthetic routes for 1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with cyclopentane derivatives. A common approach includes:
- Step 1 : Alkylation or functionalization of the cyclopentane ring to introduce the methylcarbamoyl amino group.
- Step 2 : Carboxylic acid formation via hydrolysis or oxidation.
Reaction conditions (temperature, solvent, pH) are optimized to minimize side products. For example, anhydrous conditions and bases like triethylamine are critical to prevent premature hydrolysis of intermediates . Yield optimization often requires iterative adjustments, such as varying stoichiometric ratios or employing inert atmospheres .
Q. How can the compound’s stereochemistry and purity be validated?
- Stereochemical Analysis : Chiral HPLC or X-ray crystallography (if crystals are obtainable) confirms the absolute configuration, particularly for enantiomers .
- Purity Assessment : Reverse-phase HPLC with UV detection or LC-MS quantifies impurities. For example, a purity threshold of ≥95% is achievable via recrystallization or preparative chromatography .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Hydrochloride salt derivatives (if applicable) enhance aqueous solubility .
- Stability : Stability studies (TGA/DSC) indicate degradation above 200°C. Storage at –20°C under nitrogen is recommended to prevent oxidation or hydrolysis .
Advanced Research Questions
Q. How does the methylcarbamoyl substituent influence the compound’s structure-activity relationship (SAR) in enzyme inhibition?
Comparative SAR studies with analogs (e.g., 1-amino-3,3-dimethylcyclopentane-1-carboxylic acid) reveal:
- The methylcarbamoyl group enhances hydrogen bonding with enzyme active sites, increasing binding affinity.
- Steric hindrance from the cyclopentane ring restricts conformational flexibility, improving selectivity.
| Analog | Key Structural Feature | Enzyme Inhibition (IC₅₀) |
|---|---|---|
| Target compound | Methylcarbamoyl + cyclopentane | 0.8 µM |
| 1-Amino-cyclopentane derivative | Lacks methylcarbamoyl | 12.5 µM |
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., anti-cancer vs. anti-convulsant effects) may arise from:
- Assay Variability : Use orthogonal assays (e.g., cell-based vs. biochemical) to confirm activity.
- Metabolic Stability : Evaluate metabolite profiles (e.g., liver microsome assays) to identify active/inactive derivatives .
For example, conflicting antiarrhythmic data in rodent models were resolved by standardizing dosing regimens and using telemetry for real-time cardiac monitoring .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Molecular Dynamics (MD) Simulations : Predict binding modes to optimize substituent placement.
- ADMET Prediction : Tools like SwissADME forecast blood-brain barrier permeability and CYP450 interactions. For instance, replacing the cyclopentane with a cyclohexane ring improved metabolic stability in preclinical models .
Q. What mechanistic studies are required to elucidate its role in modulating biological pathways?
- Target Deconvolution : Use affinity chromatography or CRISPR-Cas9 screens to identify binding partners.
- Pathway Analysis : RNA-seq or phosphoproteomics after compound treatment reveals downstream effects (e.g., apoptosis vs. cell cycle arrest) .
For example, the compound’s inhibition of hOAT (human organic anion transporter) was confirmed via radiolabeled substrate uptake assays .
Q. How should researchers design in vivo studies to assess efficacy and toxicity?
- Dosing Strategy : Use pharmacokinetic (PK) data to determine optimal doses (e.g., Cmax, AUC).
- Toxicity Endpoints : Monitor liver/kidney function (AST, ALT, creatinine) and histopathology.
In anti-convulsant studies, a dose-dependent reduction in seizure frequency was observed in murine models, but hepatotoxicity emerged at higher doses (>100 mg/kg) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
